O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
Description
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS: 51572-93-1) is a hydroxylamine derivative characterized by a benzyl group substituted with chlorine atoms at the 2- and 4-positions. Its molecular formula is C₇H₈Cl₃NO, with a molecular weight of 228.5 g/mol . The compound is synthesized via alkylation of N-hydroxypthalimide with 2,4-dichlorobenzyl bromide, followed by hydrazinolysis and HCl treatment, yielding white crystalline solids with a melting point of 170–171.5°C . Key spectral data include ¹H NMR (CD₃OD) δ 7.56–7.57 (m, ArH) and 13C NMR δ 129.6–84.0, consistent with its aromatic and hydroxylamine moieties . It is used in research as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO), leveraging its electron-deficient aromatic system for targeted interactions .
Properties
IUPAC Name |
O-[(2,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZNWDNDGDEBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377251 | |
| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-93-1 | |
| Record name | Hydroxylamine, O-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51572-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-[(2,4-Dichlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles[][1].
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products[][1].
Condensation Reactions: It can react with carbonyl compounds to form oximes[][1].
Scientific Research Applications
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride has several applications in scientific research:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications[][1].
Industry: The compound is used in the production of various chemicals and intermediates[][1].
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Organic Solvents) |
|---|---|---|---|---|
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | 2,4-Cl₂ | 228.5 | 170–171.5 | Soluble in DMSO, DMF (data pending) |
| O-(4-Chlorobenzyl)hydroxylamine HCl | 4-Cl | 158 (M+H)+ | Not reported | Soluble in polar aprotic solvents |
| O-Benzylhydroxylamine HCl | No substituents | 124 (M+H)+ | Not reported | 10 mg/mL in DMSO; 5 mg/mL in DMF |
| O-(Pentafluorobenzyl)hydroxylamine HCl | 2,3,4,5,6-F₅ | 249.56 | 215 | High solubility in ethers |
| O-(4-Methoxybenzyl)hydroxylamine HCl | 4-OCH₃ | 189.64 | Not reported | Soluble in methanol, ethyl ether |
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 2,4-dichloro substitution enhances lipophilicity and stability compared to the mono-chloro (4-Cl) or methoxy (4-OCH₃) derivatives. This increases membrane permeability, critical for enzyme inhibition .
- Fluorinated Derivatives : O-(Pentafluorobenzyl)hydroxylamine HCl (249.56 g/mol) exhibits higher molecular weight and distinct applications, such as derivatizing carbonyl groups in analytical chemistry due to fluorine's electronegativity .
Table 2: Functional Comparisons
| Compound Name | Key Applications | Enzyme Inhibition (IC₅₀) | Notable Interactions |
|---|---|---|---|
| O-(2,4-Dichlorobenzyl)hydroxylamine HCl | IDO/TDO inhibition (immuno-oncology research) | Low micromolar range | Hydrogen bonding with Gln215; π–π with Tyr201 |
| O-(4-Trifluoromethylbenzyl)hydroxylamine HCl | Aldose reductase inhibition | Not reported | Enhanced binding via CF₃ dipole interactions |
| O-(Pentafluorobenzyl)hydroxylamine HCl | Derivatization of methylglyoxal (MG) in HPLC | Not applicable | Forms stable oximes with carbonyl groups |
Mechanistic Insights :
- The 2,4-dichloro derivative's dual chlorine atoms create steric and electronic effects that improve binding to IDO/TDO active sites, as evidenced by its lower Gibbs free energy (−6.4 kcal/mol) in docking studies .
- Fluorinated analogs like the pentafluorobenzyl variant exhibit stronger electrophilic character, enabling efficient derivatization of carbonyl compounds like methylglyoxal in tea polyphenol analysis .
Biological Activity
O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride is a compound that has garnered attention in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound is primarily recognized for its role in the formation of oximes and hydrazones through reactions with aldehydes and ketones. The compound's ability to form stable oxime derivatives is crucial for various biochemical reactions.
| Property | Description |
|---|---|
| Molecular Formula | CHClN\O |
| Molecular Weight | 202.07 g/mol |
| Solubility | Soluble in water and organic solvents |
| Reactivity | Acts as a nucleophile; forms covalent bonds with biomolecules |
2. Cellular Effects
Research indicates that O-(2,4-Dichlorobenzyl)hydroxylamine influences various cellular processes:
- Signal Transduction : The compound modulates the activity of specific enzymes involved in cellular signaling pathways.
- Gene Expression : It can alter gene expression by interacting with transcription factors and regulatory proteins, potentially affecting cellular responses to external stimuli.
3. Molecular Mechanism
The molecular mechanism of action for O-(2,4-Dichlorobenzyl)hydroxylamine involves its nucleophilic properties, allowing it to react with electrophilic centers on proteins and enzymes. This interaction can lead to either inhibition or activation of enzymatic activities, depending on the target biomolecule and the cellular context.
4. Antimicrobial Activity
O-(2,4-Dichlorobenzyl)hydroxylamine has been investigated for its antimicrobial properties:
- Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1) : This enzyme plays a significant role in immune suppression and cancer progression. Studies have shown that modifications to the compound enhance its inhibitory potency against IDO1, making it a candidate for cancer treatment .
- Antibacterial Effects : The compound exhibits bactericidal activity against various pathogens, including Gram-positive bacteria. For instance, it has shown significant inhibition against Staphylococcus aureus and other clinically relevant strains .
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Candida albicans | Limited efficacy observed |
5. Case Studies and Research Findings
Several studies have highlighted the potential of O-(2,4-Dichlorobenzyl)hydroxylamine in various applications:
- A study evaluating the compound's effect on IDO1 found that structural modifications significantly improved its inhibitory capacity, indicating potential for therapeutic development in oncology .
- Another investigation focused on its antimicrobial properties demonstrated that the compound effectively reduced bacterial load in vitro, suggesting its utility as a therapeutic agent against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What is a validated synthetic route for O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride, and how can researchers optimize yield?
- Methodology : A common route involves reacting butanone oxime with 2,4-dichlorobenzyl chloride in dimethyl sulfoxide (DMSO) using 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a catalyst. Key parameters include maintaining a 1:1.2 molar ratio of butanone oxime to 2,4-dichlorobenzyl chloride, reaction temperature (60–70°C), and 3-hour reaction time. Post-synthesis, the product is precipitated with acetone and recrystallized from ethanol for purity. Yield optimization requires strict control of moisture and reaction stoichiometry .
- Safety Note : Use inert gas (e.g., N₂) to prevent oxidation during synthesis and handle chlorinated intermediates in fume hoods .
Q. How should researchers safely handle and store this compound?
- Protocol :
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
- Storage : In airtight containers under dry, inert gas (argon) at 2–8°C to prevent hydrolysis.
- Spills : Neutralize with sodium bicarbonate, then collect with absorbent materials. Avoid aqueous solutions near acidic conditions to prevent HCl release .
Q. What analytical techniques are suitable for purity assessment?
- Methods :
- HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile:water (70:30, 0.1% TFA).
- NMR : Confirm structure via ¹H NMR (DMSO-d₆): δ 7.5–7.7 (m, aromatic H), 4.8 (s, CH₂), 3.2 (broad, NH₂).
- Elemental Analysis : Verify Cl content (theoretical: ~25.3%) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be studied, particularly in nucleophilic substitutions?
- Approach :
- Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS. For example, track the disappearance of 2,4-dichlorobenzyl chloride (ν(C-Cl) ~750 cm⁻¹) and formation of hydroxylamine adducts.
- Isotopic Labeling : Use deuterated analogs (e.g., DMSO-d₆) to trace proton transfer steps.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for transition states .
Q. What strategies mitigate batch-to-batch variability in impurity profiles?
- Solutions :
- Process Controls : Limit residual DMSO (<50 ppm via vacuum drying) and 2,4-dichlorobenzyl chloride (<0.1% via HPLC).
- Impurity Identification : LC-HRMS to detect side products like O-(2,4-dichlorobenzyl)hydroxylamine dimer (m/z 385.1) or hydrolyzed derivatives.
- Crystallization Optimization : Use anti-solvent (e.g., ethyl acetate) gradients to exclude polar impurities .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate in buffers (pH 1–12) at 25°C. Monitor decomposition via HPLC. Degradation accelerates at pH <3 (HCl release) or pH >10 (hydroxylamine oxidation).
- Thermal Stability : TGA/DSC analysis shows decomposition onset at 215°C. Store below 30°C to avoid dimerization .
Q. What are its applications in derivatizing carbonyl compounds for analytical detection?
- Case Study :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
